molecular formula C9H9ClN4 B6145848 9-chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline CAS No. 57070-37-8

9-chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline

Cat. No. B6145848
CAS RN: 57070-37-8
M. Wt: 208.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline is a chemical compound with the CAS Number: 57070-37-8 . It has a molecular weight of 208.65 . The IUPAC name for this compound is 9-chloro-5,6,7,8-tetrahydro [1,2,4]triazolo [5,1-b]quinazoline .


Molecular Structure Analysis

The InChI code for 9-chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline is 1S/C9H9ClN4/c10-8-6-3-1-2-4-7 (6)13-9-11-5-12-14 (8)9/h4-5H,1-3H2, (H,11,12,13) . This provides a detailed representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

9-chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline is a powder with a melting point of 123-124 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline involves the reaction of 2-amino-4-chlorobenzoic acid with thionyl chloride to form 2-chloro-4-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminobenzimidazole to form the desired product.", "Starting Materials": [ "2-amino-4-chlorobenzoic acid", "thionyl chloride", "2-aminobenzimidazole" ], "Reaction": [ "Step 1: React 2-amino-4-chlorobenzoic acid with thionyl chloride to form 2-chloro-4-chlorobenzoyl chloride.", "Step 2: React 2-chloro-4-chlorobenzoyl chloride with 2-aminobenzimidazole in the presence of a base such as triethylamine to form 9-chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS RN

57070-37-8

Product Name

9-chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline

Molecular Formula

C9H9ClN4

Molecular Weight

208.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.